molecular formula C20H19D4NO4 B1574242 Naltrexone D4

Naltrexone D4

カタログ番号 B1574242
分子量: 345.43
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naltrexone D4 is the deuterium labeled Naltrexone, which is an opioid receptor antagonist.

科学的研究の応用

1. Effects on Drinking and Alcohol Craving

Naltrexone has been studied extensively for its effects on drinking behavior and alcohol craving, particularly in heavy drinkers who are not seeking treatment. In a study by Tidey et al. (2007), it was found that naltrexone reduced the percentage of drinking days in all participants and decreased heavy drinking days in individuals with specific polymorphisms in the D4 dopamine receptor (DRD4) gene (Tidey et al., 2007).

2. Impact on Psychosocial Intervention

Another research conducted by Oslin et al. (2008) suggests that the combination of naltrexone with psychosocial interventions, such as Cognitive-Behavioral Therapy (CBT), can impact the treatment of alcohol dependency, highlighting the importance of psychosocial components in treatment (Oslin et al., 2008).

3. Potential as an Anti-Inflammatory Agent

Younger et al. (2014) reviewed evidence suggesting that low-dose naltrexone (LDN) may act as a novel anti-inflammatory agent in the central nervous system, impacting conditions like fibromyalgia, Crohn’s disease, multiple sclerosis, and complex regional pain syndrome. This effect seems independent of naltrexone's activity on opioid receptors (Younger et al., 2014).

4. Modulation of Neural Activity and Brain Networks

A study by Kohno et al. (2019) indicated that naltrexone modulates neural activity at dopaminergic synapses and affects large-scale brain networks. This could be significant for understanding and treating substance use disorders, where an imbalance in reward and cognitive control networks is often observed (Kohno et al., 2019).

5. Immunomodulatory Applications

Li et al. (2018) explored the off-label usage of naltrexone, particularly LDN, in various autoimmune diseases and malignant tumors. LDN may exert its immunoregulatory activity by binding to opioid receptors in or on immune cells and tumor cells, indicating its potential as an immunomodulatory agent (Li et al., 2018).

特性

分子式

C20H19D4NO4

分子量

345.43

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。